REACTION_CXSMILES
|
CC([O-])(C)C.[Na+].Br[C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[CH3:15].[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC>[CH3:15][C:9]1[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:0.1,4.5.6.7.8|
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Name
|
|
Quantity
|
105 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried resealable Schlenk tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
The tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The septum was removed
|
Type
|
CUSTOM
|
Details
|
the tube was sealed with a teflon
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ether (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |